(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
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Overview
Description
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzo[d]thiazole moiety linked to a naphthamide group, with specific functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of Dimethyl Groups: Methylation of the benzo[d]thiazole ring is achieved using methylating agents such as methyl iodide in the presence of a base.
Formation of the Naphthamide Moiety: The naphthamide group is synthesized by reacting 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the amide.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the naphthamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties and stability.
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide: Similar structure but lacks the methoxy group, which may affect its chemical and biological properties.
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-hydroxy-2-naphthamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-ethoxy-2-naphthamide: Features an ethoxy group, which may influence its solubility and chemical behavior.
Uniqueness
The presence of the methoxy group in (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets. This unique feature may contribute to its specific applications and effectiveness in various research and industrial contexts.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-8-9-17-19(10-13)26-21(23(17)2)22-20(24)16-11-14-6-4-5-7-15(14)12-18(16)25-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYZBACDZIEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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